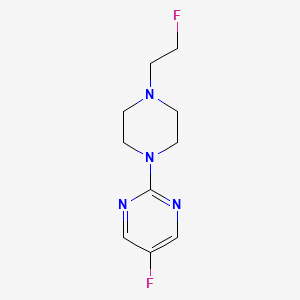

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a furan ring, a pyrazole ring, a thiomorpholine ring, and an amide group . Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can be synthesized using a variety of methods . For instance, amides and esters containing furan rings can be synthesized under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Furan is a five-membered aromatic heterocycle with one oxygen atom .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. Furan compounds can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For example, furan is a colorless, flammable, highly volatile liquid .Applications De Recherche Scientifique

Synthetic Chemistry and Chemical Reactions

This compound has been involved in various synthetic chemistry and chemical reactions. For instance, the reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes creates two products with a new aromatic nucleus: a furan and a phenol . This study provides insights into the mechanistic details of furan and phenol formation, contributing to our understanding of reactions involving carbene complexes with acetylenes .

Antifungal Drug Development

Development of New Heterocyclic Compounds

Synthetic Organic Chemistry

Drug Synthesis

Tuberculosis Treatments

Food Science

Urease Inhibition

Furan chalcone scaffolds, which are related to the compound , have been explored as urease inhibitors. This research described the synthesis of a series of twelve novel and seven reported furan chalcone analogues and evaluated for therapeutic inhibition potential against bacterial urease enzyme .

Orientations Futures

Mécanisme D'action

Target of Action

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an investigational protease inhibitor . It is structurally similar to darunavir, a drug used in HIV-1 infections . The primary target of this compound is the HIV-1 protease, an enzyme crucial for the life-cycle of the HIV-1 virus .

Mode of Action

As a protease inhibitor, N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide interacts with the HIV-1 protease, preventing it from performing its function . This interaction inhibits the maturation of viral particles, rendering them non-infectious .

Biochemical Pathways

The inhibition of the HIV-1 protease disrupts the viral replication cycle. This results in the production of immature, non-infectious viral particles . The exact biochemical pathways affected by N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are still under investigation.

Result of Action

The primary result of N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide’s action is the inhibition of HIV-1 protease, leading to the production of non-infectious viral particles . This can potentially reduce the viral load in patients with HIV-1 infections.

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S/c1-19-10-13(16(18-19)22-2)15(21)17-9-14(12-3-6-23-11-12)20-4-7-24-8-5-20/h3,6,10-11,14H,4-5,7-9H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUWBTYLEQWPLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2=COC=C2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2613362.png)

![4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613365.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2613368.png)

![2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2613369.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2613374.png)

![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)

![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)

![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)